

Chemical structure and stereochemistry of Mesembrenone

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Compound of Interest		
Compound Name:	Mesembrenone	
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An In-depth Technical Guide to the Chemical Structure and Stereochemistry of **Mesembrenone**

Introduction

Mesembrenone is a prominent alkaloid found in the plant species Sceletium tortuosum, commonly known as Kanna.[1] It belongs to the mesembrine class of alkaloids, which are characterized by a cis-3a-aryloctahydroindole nucleus.[2] This compound, along with its structural relatives like mesembrine, is a subject of significant research interest due to its psychoactive properties and potential therapeutic applications.[3][4] **Mesembrenone** is recognized primarily as a potent selective inhibitor of the serotonin transporter (SERT) and an inhibitor of phosphodiesterase 4 (PDE4), which underpins its antidepressant and anxiolytic effects.[1][4][5] This guide provides a detailed examination of the chemical structure and stereochemistry of **Mesembrenone**, supported by experimental data and methodologies.

Chemical Structure

Mesembrenone possesses a unique tricyclic skeleton that forms the foundation of its chemical identity and biological activity.[3]

1.1. Core Scaffold and IUPAC Nomenclature

The core structure of **Mesembrenone** is a 3a-aryl-cis-octahydroindole. Its formal chemical name, according to IUPAC nomenclature, is (3aR,7aS)-3a-(3,4-dimethoxyphenyl)-1-methyl-



- 2,3,7,7a-tetrahydroindol-6-one.[5][6] This name precisely defines the connectivity of the atoms and the spatial arrangement of its stereocenters.
- 1.2. Functional Groups and Molecular Formula

The molecule's chemical formula is C₁₇H₂₁NO₃.[1][5] Key functional groups present in the **Mesembrenone** structure include:

- · A tertiary amine (N-methyl group).
- An α,β-unsaturated ketone within the six-membered ring.
- A dimethoxy-substituted phenyl group attached to a quaternary carbon.

The presence of these functional groups, particularly the ketone and the aromatic ring, are crucial for its interaction with biological targets.

Stereochemistry

The stereochemistry of **Mesembrenone** is a critical aspect of its structure, as different stereoisomers can exhibit varied pharmacological activities.

2.1. Stereocenters and Absolute Configuration

Mesembrenone has two stereocenters, located at the C3a and C7a positions, which are the bridgehead carbons of the fused ring system. The naturally occurring and biologically active form is (+)-**Mesembrenone**.[5][6] The absolute configuration of these chiral centers is defined by the IUPAC name as 3aR and 7aS.[5][6] This specific cis-fusion of the rings is a characteristic feature of the mesembrine alkaloid family.[2]

2.2. Enantioselectivity and Biological Importance

The specific three-dimensional arrangement is vital for its biological function. Enantioselective synthesis is a key focus in the chemical study of mesembrine alkaloids to ensure the production of the desired enantiomer, as the other may be less active or contribute to side effects.[3] The defined stereochemistry governs the molecule's ability to bind with high affinity to the serotonin transporter (SERT) and phosphodiesterase 4 (PDE4).[1][4]



Physicochemical and Spectroscopic Data

The structural elucidation of **Mesembrenone** has been accomplished through a combination of spectroscopic and analytical techniques.

Table 1: General Chemical Properties of Mesembrenone

Property	Value	Source
CAS Number	468-54-2	[1][3][5]
Molecular Formula	C17H21NO3	[1][5]
Molecular Weight	287.36 g/mol	[5][6]
IUPAC Name	(3aR,7aS)-3a-(3,4-dimethoxyphenyl)-1-methyl-2,3,7,7a-tetrahydroindol-6-one	[5][6]
InChI Key	HDNHBCSWFYFPAN- IRXDYDNUSA-N	[3][5]

Table 2: Computed Chemical Descriptors for Mesembrenone

Descriptor	Value	Source
XLogP3	2.2	[6]
Hydrogen Bond Donor Count	0	[6]
Hydrogen Bond Acceptor Count	4	[6]
Rotatable Bond Count	3	[6]
Exact Mass	287.15214353 Da	[6]
Topological Polar Surface Area	38.8 Ų	[6]

Experimental Protocols for Structural Elucidation

Foundational & Exploratory





The determination of **Mesembrenone**'s complex structure relies on several key experimental techniques.

4.1. Isolation from Natural Sources

The primary source of **Mesembrenone** is the plant Sceletium tortuosum.[1]

- Protocol: The dried and powdered plant material is typically subjected to an exhaustive extraction process.
 - Extraction: Soxhlet extraction or maceration with a solvent like ethanol is performed.[7][8]
 - Acid-Base Partitioning: The crude extract is acidified to protonate the alkaloids, making them water-soluble. The aqueous phase is then washed with a non-polar solvent to remove neutral impurities. The solution is subsequently basified (e.g., with Na₂CO₃) to deprotonate the alkaloids, which are then extracted into an organic solvent like chloroform.
 [7]
 - Chromatography: The resulting alkaloid mixture is separated into individual components using column chromatography on silica gel, followed by preparative thin-layer chromatography (TLC) for final purification.[7]

4.2. Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the detailed molecular structure of organic compounds. Both 1D (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are essential to assign all proton and carbon signals and to establish the connectivity of the atoms within the Mesembrenone molecule.[3][8] The identity of isolated Mesembrenone is routinely confirmed by NMR.[8]
- Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of Mesembrenone.[3] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used for both the identification and quantification of Mesembrenone in plant extracts and biological samples.[3][8] High-resolution mass spectrometry (HR-MS) provides the precise mass needed to confirm the molecular formula.[8]



X-ray Crystallography: This technique provides unambiguous proof of a molecule's three-dimensional structure and absolute stereochemistry by analyzing the diffraction pattern of X-rays passing through a single crystal.[9][10] While specific crystallographic data for Mesembrenone itself is not detailed in the provided results, the structure of related mesembrine alkaloids has been confirmed using this method, establishing the conformation and absolute configuration of the core scaffold.[11] It remains the definitive method for confirming stereochemical assignments.[12]

Visualizations

5.1. Logical Relationships

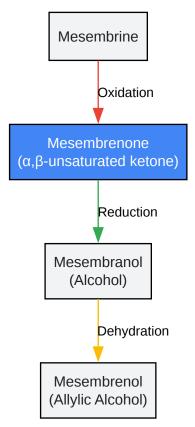


Fig. 1: Chemical relationship between major mesembrine alkaloids.

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Fig. 1: Chemical relationship between major mesembrine alkaloids.

5.2. Experimental Workflow



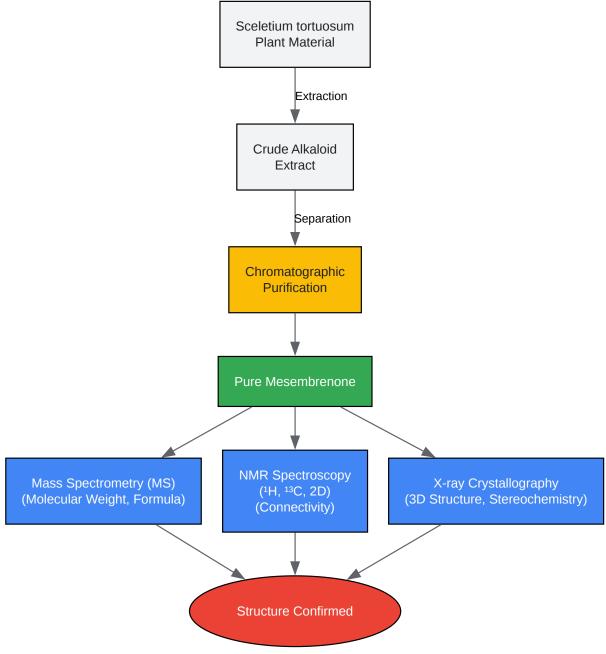


Fig. 2: Workflow for the isolation and structural elucidation of Mesembrenone.

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Fig. 2: Workflow for the isolation and structural elucidation of **Mesembrenone**.

5.3. Signaling Pathway



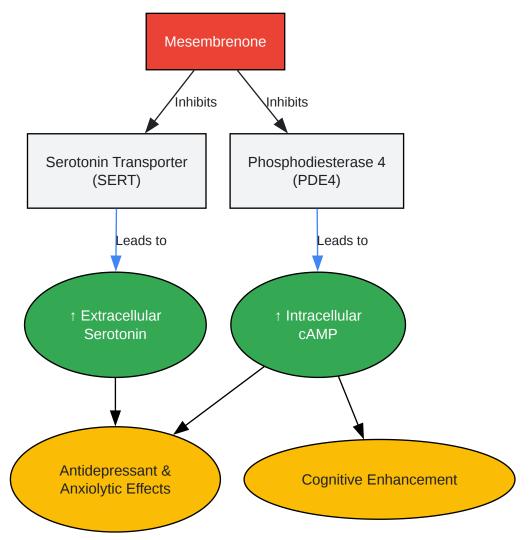


Fig. 3: Dual-inhibition signaling pathway of Mesembrenone.

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Fig. 3: Dual-inhibition signaling pathway of **Mesembrenone**.

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